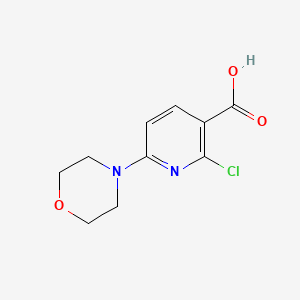

2-Chloro-6-morpholinonicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-9-7(10(14)15)1-2-8(12-9)13-3-5-16-6-4-13/h1-2H,3-6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTBVDIXOZASRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Morpholinonicotinic Acid from 2-Chloronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-morpholinonicotinic acid, an important intermediate in the development of various bioactive compounds, starting from 2-chloronicotinic acid. The synthesis involves a three-step process encompassing esterification, nucleophilic substitution, and hydrolysis. This document outlines the detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The conversion of 2-chloronicotinic acid to 2-morpholinonicotinic acid is not a direct, single-step reaction. Instead, it proceeds through a more controlled and efficient three-step sequence. This multi-step approach is often employed to achieve higher yields and purity of the final product.[1][2] The overall synthetic route can be summarized as follows:

-

Esterification: The carboxylic acid group of 2-chloronicotinic acid is first protected by converting it into a methyl ester. This is a common strategy in organic synthesis to prevent the acidic proton from interfering with subsequent reactions.

-

Nucleophilic Aromatic Substitution: The chloro group at the 2-position of the pyridine ring is then displaced by morpholine. This reaction is a nucleophilic aromatic substitution, where the nitrogen atom of morpholine acts as the nucleophile.

-

Hydrolysis: Finally, the methyl ester is hydrolyzed back to a carboxylic acid, yielding the desired 2-morpholinonicotinic acid.

This synthetic strategy is advantageous as it allows for mild reaction conditions and straightforward purification of the intermediates and the final product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid, based on reported experimental findings.

| Step | Product | Reagents & Conditions | Yield | Analytical Data (MS ESI) |

| 1. Esterification | Methyl 2-chloronicotinate | (COCl)₂, DMF (catalytic), CH₃OH, 40 °C | - | m/z 171.0 [M+H]⁺ |

| 2. Nucleophilic Substitution | Methyl 2-morpholinonicotinate | Morpholine, N,N-dimethylacetamide, 100 °C, 40 min | 96% | m/z 208.1 [M+H]⁺ |

| 3. Hydrolysis | 2-Morpholinonicotinic acid | HCl, H₂O, 100 °C | - | - |

| Overall | 2-Morpholinonicotinic acid | Three steps from 2-chloronicotinic acid | 93% | Confirmed by MS |

Table 1: Summary of quantitative data for the synthesis of 2-morpholinonicotinic acid.[1][2][3]

Experimental Protocols

The following are detailed experimental methodologies for each step in the synthesis of 2-morpholinonicotinic acid.

Step 1: Synthesis of Methyl 2-chloronicotinate

-

To a solution of 2-chloronicotinic acid (5.0 g, 31.7 mmol) in dichloromethane (DCM, 50 mL), a catalytic amount of N,N-Dimethylformamide (DMF) is added.

-

The mixture is stirred at room temperature.

-

Oxalyl chloride ((COCl)₂, 3.94 g, 31.26 mmol) is added slowly to the mixture.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, methanol (CH₃OH) is added, and the reaction is stirred at 40 °C.

-

The solvent is removed under reduced pressure to yield methyl 2-chloronicotinate. The product is characterized by mass spectrometry.[3]

Step 2: Synthesis of Methyl 2-morpholinonicotinate

-

Methyl 2-chloronicotinate is dissolved in N,N-dimethylacetamide (50 mL).

-

Morpholine (5.59 g, 64 mmol) is added to the solution.

-

The reaction mixture is heated to 100 °C and stirred at this temperature for 40 minutes.

-

The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is diluted with water (50 mL).

-

The aqueous layer is extracted three times with ethyl acetate (100 mL each).

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is concentrated under reduced pressure to give the product as a light yellow granular solid (5.8 g, 96% yield). The product is characterized by mass spectrometry.[3]

Step 3: Synthesis of 2-Morpholinonicotinic acid

-

Methyl 2-morpholinonicotinate is treated with hydrochloric acid (HCl) in water.

-

The mixture is heated to 100 °C to facilitate the hydrolysis of the ester.

-

After the reaction is complete, the final product, 2-morpholinonicotinic acid, is isolated. The structure of the final product is confirmed by mass spectrometry.[1][3]

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the synthetic process.

Caption: Synthetic pathway for 2-morpholinonicotinic acid.

Caption: Step-by-step experimental workflow diagram.

References

Technical Guide: Physicochemical Properties of 2-Chloro-6-morpholinonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Comparative Physicochemical Data of Related Analogs

To provide context for the potential properties of 2-Chloro-6-morpholinonicotinic acid, the following table summarizes available data for structurally similar compounds. It is crucial to note that these values are for different molecules and should be used as estimations only.

| Property | 6-Chloro-2-morpholinonicotinic acid | 2-Chloro-6-methylnicotinic acid |

| Molecular Formula | C10H11ClN2O3 | C7H6ClNO2 |

| Molecular Weight | 242.66 g/mol | 171.58 g/mol |

| Melting Point | Not available | 162-164 °C |

| Boiling Point | 464.6 ± 45.0 °C at 760 mmHg | 163 °C at 22 mmHg |

| pKa (Predicted) | Not available | 2.28 ± 0.28 |

| logP (Predicted) | Not available | Not available |

| CAS Number | 305863-07-4 | 30529-70-5 |

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized protocols for the experimental determination of key physicochemical properties of organic compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which a solid compound transitions to a liquid.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Melting Range: The melting point is reported as the range T1-T2. A sharp melting range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of a compound in a specific solvent.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Solubility Value: The determined concentration is reported as the solubility of the compound in the specified solvent at that temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of an ionizable compound.

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) of known volume.

-

Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously.

-

Titration: A standardized solution of a strong acid or base is added incrementally to the sample solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (logP) of a compound between two immiscible liquids (typically n-octanol and water).

Methodology:

-

Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow for partitioning of the compound.

-

Equilibration: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

Potential Signaling Pathway Involvement

Nicotinic acid and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. Activation of nAChRs can lead to the influx of cations, primarily Na+ and Ca2+, resulting in cell depolarization and the activation of various downstream signaling cascades.

The diagram below illustrates a generalized signaling pathway that could be modulated by a nicotinic acid derivative acting as a ligand for nAChRs.

An In-depth Technical Guide to 2-Chloro-6-morpholinonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-morpholinonicotinic acid (CAS Number: 1293385-31-5), a substituted nicotinic acid derivative. This document collates available chemical data, outlines a probable synthetic route, and discusses the potential context of this molecule within pharmaceutical research, based on the activities of related compounds.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyridine core, substituted with a chlorine atom, a morpholine group, and a carboxylic acid. While extensive physical property data is not widely published, the fundamental chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1293385-31-5 |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ |

| Molecular Weight | 242.66 g/mol |

| Canonical SMILES | C1COCCN1C2=CC=C(C(=N2)Cl)C(=O)O |

| Physical Description | Solid (predicted) |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. |

Synthesis of this compound

Experimental Protocol:

Step 1: Esterification of 2,6-dichloronicotinic acid

-

To a solution of 2,6-dichloronicotinic acid in methanol, add thionyl chloride dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,6-dichloronicotinate.

Step 2: Nucleophilic Substitution with Morpholine

-

Dissolve methyl 2,6-dichloronicotinate in a suitable solvent such as dimethylformamide (DMF).

-

Add morpholine to the solution, along with a non-nucleophilic base like triethylamine.

-

Heat the reaction mixture at 80-100°C for 8-12 hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain methyl 2-chloro-6-morpholinonicotinate.

Step 3: Hydrolysis of the Ester

-

Dissolve the purified methyl 2-chloro-6-morpholinonicotinate in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (or sodium hydroxide) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to a pH of approximately 3-4.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Proposed synthesis workflow for this compound.

Potential Applications and Biological Activity

As of late 2025, there is a notable absence of publicly available data on the specific biological activities or drug development applications of this compound. However, the structural motifs present in the molecule suggest potential areas of investigation. Nicotinic acid and its derivatives are known to be important intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1][2]

The presence of the morpholine group, a common feature in many bioactive compounds, can improve pharmacokinetic properties such as solubility and metabolic stability. The chloro-substituted pyridine core is also a versatile scaffold in medicinal chemistry.

Given the broad spectrum of activity of nicotinic acid derivatives, this compound could be a valuable intermediate or a candidate for screening in various therapeutic areas, including but not limited to:

-

Oncology: As a building block for kinase inhibitors or other anti-cancer agents.

-

Inflammation: As a precursor for novel anti-inflammatory drugs.

-

Infectious Diseases: As a scaffold for the development of new antibacterial or antiviral compounds.

Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

Signaling Pathways

There is currently no information in the public domain detailing any specific signaling pathways that are modulated by this compound. Investigating the biological effects of a novel compound like this would typically involve a series of in vitro and in vivo studies to identify its molecular targets and mechanism of action.

A hypothetical workflow for investigating the interaction of a novel compound with a generic signaling pathway is presented below. This diagram is for illustrative purposes only and does not represent a known pathway for this compound.

Hypothetical signaling pathway for investigation of a novel compound.

Conclusion

This compound is a chemical entity with potential as a building block in the synthesis of more complex molecules for pharmaceutical and other applications. While specific data on its biological activity and mechanism of action are currently lacking, its structural features are of interest to medicinal chemists. The proposed synthetic route offers a viable method for its preparation, enabling further research into its properties and potential uses. Future studies should focus on screening this compound in a variety of biological assays to uncover its pharmacological profile and to determine its potential as a lead compound or a valuable synthetic intermediate in drug discovery programs.

References

Structure Elucidation of 2-Chloro-6-morpholinonicotinic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of "2-Chloro-6-morpholinonicotinic acid." Due to the limited availability of public experimental data for this specific compound, this document presents a detailed, illustrative framework based on its known chemical structure and spectroscopic data from analogous compounds. It is designed to serve as a practical resource for researchers engaged in the synthesis and characterization of novel small molecules, particularly heterocyclic compounds with potential pharmaceutical applications. The guide covers the application of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and data interpretation.

Introduction

This compound is a substituted pyridine derivative incorporating a morpholine moiety and a carboxylic acid group. Nicotinic acid and its derivatives are known to play various roles in biological systems, and the introduction of a chlorine atom and a morpholine ring can significantly modulate their physicochemical properties and pharmacological activities. Accurate structure determination is a critical first step in the drug discovery and development process, ensuring the identity and purity of a synthesized compound. This guide outlines the systematic approach to confirming the structure of this compound.

Molecular Structure

The chemical structure of this compound is presented below. The elucidation of this structure relies on the synergistic use of various spectroscopic techniques to probe its different chemical features.

Spectroscopic Data (Postulated)

The following tables summarize the postulated spectroscopic data for this compound, derived from the analysis of its structural components and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Postulated ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.10 | d | 1H | Pyridine H-4 |

| ~7.90 | d | 1H | Pyridine H-5 |

| ~3.75 | t | 4H | Morpholine -CH₂-O |

| ~3.60 | t | 4H | Morpholine -CH₂-N |

Table 2: Postulated ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | -COOH |

| ~160.0 | Pyridine C-6 |

| ~152.0 | Pyridine C-2 |

| ~140.0 | Pyridine C-4 |

| ~120.0 | Pyridine C-3 |

| ~110.0 | Pyridine C-5 |

| ~66.0 | Morpholine -CH₂-O |

| ~45.0 | Morpholine -CH₂-N |

Infrared (IR) Spectroscopy

Table 3: Postulated IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1250 | Strong | C-O stretch (Ether in morpholine) |

| ~1100 | Strong | C-N stretch (Morpholine) |

| ~750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Postulated Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Postulated Fragment Ion |

| 242/244 | [M]⁺ (Molecular ion, Cl isotope pattern) |

| 197/199 | [M - COOH]⁺ |

| 156 | [M - Morpholine]⁺ |

| 86 | [Morpholine]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to identify the chemical environment of the hydrogen and carbon atoms in the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a spectral width of 16 ppm.

-

Set the relaxation delay to 2 seconds.

-

Accumulate 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a spectral width of 240 ppm.

-

Set the relaxation delay to 5 seconds.

-

Accumulate 1024 scans.

-

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample via a direct insertion probe or by infusion if soluble.

-

Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the isotopic pattern of chlorine-containing fragments with theoretical values.

Workflow and Pathway Diagrams

Conclusion

The structural elucidation of novel compounds like this compound is a systematic process that relies on the careful application and interpretation of various spectroscopic techniques. This guide provides a foundational framework for this process. While the presented data is postulated, it is based on sound chemical principles and analogous compounds, offering a valuable reference for researchers in the field. The detailed protocols and workflows are intended to be adaptable to a wide range of small molecule characterization challenges.

An In-depth Technical Guide to 2-Chloro-6-morpholinonicotinic acid

This technical guide provides a comprehensive overview of 2-Chloro-6-morpholinonicotinic acid, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical identity, properties, a representative synthesis protocol, and its relevance in the broader context of pharmaceutical research.

Chemical Identity and Synonyms

The nomenclature and key identifiers for this compound are crucial for accurate documentation and research.

-

IUPAC Name : 2-chloro-6-(morpholin-4-yl)pyridine-3-carboxylic acid

-

Synonyms : this compound

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 1293385-31-5 | [1] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| MDL Number | MFCD19382448 |[1] |

Synthesis and Experimental Protocol

The synthesis of this compound is not extensively detailed in publicly available literature. However, a probable synthetic route can be derived from established methods for analogous compounds, such as the synthesis of 2-morpholinonicotinic acid from 2-chloronicotinic acid.[2] This process typically involves a nucleophilic aromatic substitution reaction.

General Synthetic Principle:

The synthesis involves the reaction of a di-chlorinated nicotinic acid derivative with morpholine, where one chlorine atom is selectively displaced. This is often followed by esterification and subsequent hydrolysis to yield the final carboxylic acid.

Representative Experimental Protocol:

A plausible multi-step synthesis for this compound is outlined below, adapted from similar preparations.[2]

-

Esterification of Dichloronicotinic Acid: The starting material, a suitable dichloronicotinic acid, is first converted to its ester (e.g., methyl or ethyl ester) to protect the carboxylic acid group. This is typically achieved by reacting the acid with an alcohol (like methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) or a reagent like thionyl chloride.

-

Nucleophilic Substitution with Morpholine: The resulting ester is then dissolved in an appropriate solvent (e.g., dimethylformamide or acetonitrile). Morpholine is added to the solution, often in excess, to act as both the nucleophile and the base. The reaction mixture is heated to facilitate the substitution of one of the chloro groups with the morpholino group. The regioselectivity of this substitution depends on the electronic properties of the pyridine ring.

-

Hydrolysis: Once the substitution reaction is complete, the ester is hydrolyzed back to the carboxylic acid. This is typically achieved by treating the product with an aqueous base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the final product, this compound.

-

Purification: The crude product is then purified, commonly through recrystallization from a suitable solvent system to obtain the compound in high purity.

Diagram 1: Representative Synthesis Workflow

Caption: A plausible multi-step synthesis of this compound.

Applications in Drug Discovery

While specific biological activities for this compound are not widely reported, the morpholino-pyridine scaffold is a significant pharmacophore in modern drug discovery. Derivatives of this core structure have been investigated for a range of therapeutic targets.

-

Kinase Inhibition: The morpholine group can form crucial hydrogen bonds within the ATP-binding site of various kinases. For instance, derivatives of 6-morpholinopyridine have been explored as potent and selective RAF inhibitors for treating RAS mutant cancers.[3]

-

Antineoplastic Agents: The broader class of nicotinic acid derivatives serves as important intermediates in the synthesis of drugs for cardiovascular diseases and as anti-inflammatory agents.[2] The structural motif is also present in dual Src/Abl kinase inhibitors with antitumor activity.[4]

The presence of the chloro, morpholino, and carboxylic acid groups on the nicotinic acid core provides multiple points for further chemical modification, making it a versatile building block for creating libraries of compounds for screening against various biological targets.

Diagram 2: Logical Relationship in Drug Discovery

Caption: Role as a building block in medicinal chemistry.

References

- 1. 1293385-31-5|this compound|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 2-Chloro-6-morpholinonicotinic Acid and Related Compounds

This technical guide provides an in-depth overview of the spectroscopic data for 2-Chloro-6-morpholinonicotinic acid and its analogs. Due to the limited availability of direct spectroscopic data for the title compound, this document presents mass spectrometry data for the closely related 2-morpholinonicotinic acid, alongside illustrative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data from structurally similar molecules. This approach provides researchers, scientists, and drug development professionals with a foundational understanding of the expected spectral characteristics and the methodologies for their acquisition.

Mass Spectrometry (MS) of 2-Morpholinonicotinic Acid

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The structure of 2-morpholinonicotinic acid, synthesized from a 2-chloronicotinic acid precursor, was confirmed by mass spectrometry.

Table 1: Mass Spectrometry Data for 2-Morpholinonicotinic Acid

| Compound | Ionization Method | Mass-to-Charge Ratio (m/z) | Observed Ion |

| 2-Morpholinonicotinic acid | Electrospray Ionization (ESI) | 208.1 | [M+H]⁺ |

A solution of the analyte is introduced into the mass spectrometer. The sample is ionized at atmospheric pressure using a high voltage applied to a capillary, which generates an aerosol of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions. These ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio. For the analysis of 2-morpholinonicotinic acid, the observation of the [M+H]⁺ ion at m/z 208.1 is consistent with the protonation of the molecule.[1]

Illustrative NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. While specific NMR data for this compound is not publicly available, the following data for 2-Chloro-6-methylaniline serves as a relevant example of what to expect for a substituted pyridine ring.

Table 2: Illustrative ¹H and ¹³C NMR Data for 2-Chloro-6-methylaniline in CDCl₃ [2]

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| 2.20 | -CH₃ | 118.5 - 141.4 | Aromatic Carbons |

| 4.01 | -NH₂ | 119.4 | C5 |

| 6.65 - 7.15 | Aromatic Protons | 123.7 | C3 |

| 141.4 | C4 |

The sample is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in a strong, constant magnetic field. A radiofrequency pulse is applied to excite the atomic nuclei. The subsequent relaxation of the nuclei to their ground state results in the emission of a radiofrequency signal, which is detected and Fourier transformed to produce the NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS). For the analysis of 2-Chloro-6-methylaniline, the spectra were recorded in chloroform.[2]

Illustrative Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups present in a molecule. The following table presents typical IR absorption bands for functional groups expected in this compound, based on data for related compounds.

Table 3: Illustrative IR Absorption Bands for Related Nicotinic Acid Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Compound Reference |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | 6-Chloronicotinic acid[3][4] |

| C=O (Carboxylic Acid) | 1680-1710 | 6-Chloronicotinic acid[3][4] |

| C-N (Amine) | 1020-1250 | 2-Amino-6-chloro-isonicotinic acid, hydrazide[5] |

| C-Cl | 600-800 | Quinoline, 2-chloro-[6] |

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film or in solution. The sample is then placed in the path of an infrared beam. The interferometer in the FT-IR spectrometer modulates the infrared radiation, and the detector measures the intensity of the transmitted radiation as a function of the mirror position. A Fourier transform is then used to convert this interferogram into an infrared spectrum, which plots absorbance or transmittance versus wavenumber (cm⁻¹).

Workflow for Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of a substituted nicotinic acid derivative like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a comprehensive, albeit illustrative, overview of the spectroscopic characterization of this compound. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers engaged in the synthesis and analysis of novel chemical entities in the field of drug discovery and development.

References

Technical Guide: Solubility and Stability of 2-Chloro-6-morpholinonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies to determine the solubility and stability of the heterocyclic compound, 2-Chloro-6-morpholinonicotinic acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on established experimental protocols and data from structurally similar molecules to guide researchers in their investigations. The guide details procedures for aqueous and solvent solubility determination, as well as chemical stability assessment. All quantitative data for related compounds is summarized for comparative purposes. Experimental workflows are visualized using Graphviz diagrams to provide clear, step-by-step logical guidance.

Introduction

This compound is a substituted pyridine carboxylic acid. The presence of a chlorine atom, a morpholine ring, and a carboxylic acid group suggests a unique combination of physicochemical properties that are critical for its application in drug development and other chemical research. Understanding its solubility and stability is paramount for formulation, bioavailability, and storage considerations. This guide provides the foundational knowledge and experimental frameworks to characterize these essential properties.

Physicochemical Properties of Structurally Related Compounds

Solubility Data for Nicotinic Acid and its Derivatives

Nicotinic acid, the parent compound, exhibits notable solubility in water, which is influenced by pH.[1] Its derivatives' solubilities vary based on their substituents.

| Compound | Solvent | Solubility | Temperature (°C) | Reference |

| Nicotinic Acid | Water | ~1 g in 1.5 mL | Room Temperature | [1] |

| Nicotinic Acid | Water | 2 mg/mL (16.24 mM) | 25 | [2] |

| Nicotinic Acid | DMSO | 25 mg/mL (203.07 mM) | 25 | [2] |

| Nicotinic Acid | Ethanol | Insoluble | 25 | [2] |

| Nicotinic Acid | Ethanol | Soluble | Not Specified | [1] |

| Nicotinic Acid | Methanol | Soluble | Not Specified | [1] |

Note: The conflicting solubility data for nicotinic acid in ethanol highlights the importance of experimental verification.

Stability Considerations for Related Structures

-

Morpholine-containing compounds: The morpholine ring is generally considered a stable scaffold in medicinal chemistry, contributing to metabolic stability.[3][4]

-

Chlorinated Pyridines: Chlorinated pyridines can undergo degradation, and their persistence in the environment can be a concern.[5][6] Photodegradation is a potential pathway for the decomposition of 2-chloropyridine in aqueous solutions.[7][8]

-

Nicotinic Acid: Nicotinic acid is generally stable under recommended storage conditions.[9]

Experimental Protocols for Solubility Determination

The following are generalized protocols for determining the solubility of a crystalline organic solid like this compound.

Aqueous Solubility Determination (pH-Dependent)

The carboxylic acid moiety of the target compound suggests that its aqueous solubility will be pH-dependent.

Methodology:

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).

-

Equilibration: Add an excess amount of this compound to a known volume of each buffer in separate vials.

-

Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Workflow for Aqueous Solubility Determination:

Caption: Workflow for pH-dependent aqueous solubility determination.

Solvent Solubility Determination

This protocol is used to determine the solubility in various organic solvents.

Methodology:

-

Solvent Selection: Choose a range of relevant organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide).

-

Sample Preparation: Add a small, known amount of this compound to a test tube.

-

Titration: Add the solvent dropwise while vortexing or stirring until the solid completely dissolves. Record the volume of solvent added.

-

Observation: If the solid does not dissolve after adding a significant volume of solvent, it can be classified as sparingly soluble or insoluble. For a more quantitative "shake-flask" method, follow the aqueous solubility protocol above, replacing the buffer with the organic solvent.

Workflow for Solvent Solubility Screening:

Caption: Workflow for qualitative solvent solubility screening.

Experimental Protocols for Stability Assessment

Stability testing is crucial to determine the shelf-life and degradation pathways of a compound.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.

Methodology:

-

Stress Conditions: Expose solutions of this compound to various stress conditions in separate experiments:

-

Acidic: 0.1 N HCl at elevated temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound (e.g., at 80°C).

-

Photolytic: Expose a solution to UV light (e.g., 254 nm).

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Characterization: If significant degradation is observed, the degradation products can be characterized using techniques like LC-MS and NMR.

Logical Flow for Forced Degradation Study:

Caption: Logical flow of a forced degradation study.

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish a retest period or shelf life.

Methodology:

-

Storage Conditions: Store samples of this compound in controlled environmental chambers at specified conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Testing: Analyze the samples for appearance, purity (by HPLC), and any other relevant parameters.

Conclusion

While direct experimental data for the solubility and stability of this compound is currently lacking in the public domain, this guide provides the necessary framework for researchers to determine these critical parameters. By following the detailed experimental protocols and considering the properties of structurally related compounds, scientists and drug development professionals can effectively characterize this molecule for their specific applications. The provided workflows offer a clear and logical approach to designing and executing these essential studies.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. selleckchem.com [selleckchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Chloro-6-morpholinonicotinic Acid in Heterocyclic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 2-Chloro-6-morpholinonicotinic acid, a key heterocyclic building block in modern medicinal chemistry. Its unique structural features make it a valuable scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Core Chemical and Physical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| Appearance | Light yellow, powder solid | [2] |

| Melting Point | 157 - 161 °C | [2] |

| Boiling Point | No data available | |

| pKa | No data available (2-chloronicotinic acid: 2.54) | [3] |

| Solubility | No data available |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a three-step process starting from the commercially available 2-chloronicotinic acid. This process, which includes esterification, nucleophilic aromatic substitution, and subsequent hydrolysis, has been reported to achieve a high overall yield of 93%.[4][5]

Synthetic Workflow

The overall synthetic scheme is depicted below.

Caption: Synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-chloronicotinate (Esterification)

-

To a solution of 2-chloronicotinic acid (1 equivalent) in dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Slowly add oxalyl chloride (1.1 equivalents) to the mixture at room temperature.

-

After the initial reaction subsides, add triethylamine (1.1 equivalents) and methanol (1.2 equivalents).

-

Heat the reaction mixture to 40°C and stir until the reaction is complete (monitored by TLC).[4][6]

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the crude ester.

Step 2: Synthesis of Methyl 2-morpholinonicotinate (Nucleophilic Substitution)

-

Dissolve methyl 2-chloronicotinate (1 equivalent) in a suitable solvent.

-

Add morpholine (1.2 equivalents).

-

Heat the reaction mixture to 100°C and maintain this temperature until the starting material is consumed (monitored by TLC).[4][6]

-

After cooling, the reaction mixture is worked up to isolate the desired product. This may involve partitioning between an organic solvent and water, followed by purification of the organic layer.

Step 3: Synthesis of this compound (Hydrolysis)

-

To the crude methyl 2-morpholinonicotinate from the previous step, add a solution of hydrochloric acid and water.

-

Monitor the reaction by TLC until the ester is fully hydrolyzed.

-

Upon completion, cool the reaction mixture to induce precipitation of the product.

-

The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

This compound is a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The morpholine moiety can participate in crucial hydrogen bonding interactions within the kinase active site, while the carboxylic acid provides a handle for further chemical modification and amide bond formation.

IRAK4 Inhibitors: A Case Study

A significant application of this building block is in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a key signaling node in the innate immune system, and its dysregulation is implicated in various inflammatory diseases and cancers.[7][8][9]

The IRAK4 Signaling Pathway

The activation of Toll-like receptors (TLRs) or the IL-1 receptor family initiates the recruitment of the MyD88 adapter protein. This leads to the recruitment and activation of IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 then interacts with TRAF6, leading to the downstream activation of NF-κB and MAPK signaling pathways. This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines.[7][9] An inhibitor of IRAK4 would block this entire downstream cascade.

Caption: IRAK4 Signaling Pathway and Point of Inhibition.

Compounds derived from this compound are designed to bind to the ATP-binding pocket of IRAK4, preventing its kinase activity and thereby blocking the inflammatory signaling cascade.

Conclusion

This compound is a versatile and valuable heterocyclic building block with significant applications in drug discovery. Its straightforward, high-yielding synthesis and its utility in constructing potent kinase inhibitors, such as those targeting IRAK4, underscore its importance for medicinal chemists. The continued exploration of this scaffold is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. 1293385-31-5|this compound|BLD Pharm [bldpharm.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. IRAK4 - Wikipedia [en.wikipedia.org]

- 9. sinobiological.com [sinobiological.com]

Introduction: The Intersection of Morpholine and Nicotinic Acid Scaffolds

An In-depth Technical Guide to the Discovery and History of Morpholine-Substituted Nicotinic Acids and Related Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of morpholine-substituted nicotinic acids and related chemical scaffolds that interact with nicotinic acetylcholine receptors (nAChRs). This document details key findings, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes complex workflows and pathways to support ongoing research and development in this area.

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability.[1] Nicotinic acid, a form of vitamin B3, and its derivatives are crucial signaling molecules and therapeutic agents. The strategic combination of these two moieties has led to the exploration of novel compounds with potential applications in various therapeutic areas, including central nervous system (CNS) disorders. This guide focuses on compounds where the morpholine substructure is integral to molecules designed to interact with nicotinic systems, particularly as antagonists of nAChRs for potential use as smoking cessation aids.

Discovery of 2-(Substituted Phenyl)-3,5,5-trimethylmorpholine Analogues

A significant advancement in this field came from the work of Carroll et al., who developed a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues. These compounds were designed as potential improvements on bupropion, a smoking cessation aid that functions as a norepinephrine-dopamine reuptake inhibitor and a non-competitive antagonist of nAChRs. The research aimed to create analogues with enhanced potency for nAChR antagonism and monoamine uptake inhibition.[2]

Quantitative Pharmacological Data

The following table summarizes the in vitro biological activities of key analogues synthesized by Carroll et al. The data represents the inhibition of monoamine transporters and antagonism of major nAChR subtypes.[2]

| Compound | Substitution | DAT IC₅₀ (µM) | NET IC₅₀ (µM) | α3β4-nAChR IC₅₀ (µM) | α4β2-nAChR IC₅₀ (µM) |

| (S,S)-4a | 3'-Cl (hydroxy) | 2.5 | 0.48 | 10 | 140 |

| (S,S)-5a | 3'-Cl | 0.17 | 0.058 | 3.3 | 20 |

| (S,S)-5d | 3'-Cl, N-Me | 0.16 | 0.055 | 1.8 | 15 |

| (S,S)-5e | 3'-Cl, N-Et | 0.036 | 0.011 | 1.2 | 7.9 |

| (S,S)-5f | 3'-Cl, N-Pr | 0.021 | 0.008 | 1.1 | 5.8 |

Data extracted from Carroll, F. I., et al. (2011). Journal of Medicinal Chemistry, 54(5), 1441–1448.[2]

Experimental Protocols

The synthesis of the deshydroxy analogue (S,S)-5a is a key example of the chemical methodology employed.[2]

-

Reduction of Precursor: A solution of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol [(S,S)-4a] hemi-d-tartrate (3.00 mmol) in 12 mL of 50% aqueous ethanol is cooled to 0 °C.

-

Sodium borohydride (NaBH₄, 12 mmol) is added to the solution.

-

The reaction mixture is stirred overnight at room temperature.

-

Quenching: The reaction is quenched at 0 °C by the slow addition of 4.5 mL of concentrated HCl.

-

Workup: The resulting clear solution is basified with a saturated aqueous solution of sodium carbonate (Na₂CO₃) and extracted twice with ethyl acetate.

-

Cyclization: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then subjected to cyclization conditions (not detailed in the abstract) to yield the final product.

This protocol outlines the method used to determine the potency of compounds in inhibiting dopamine (DAT) and norepinephrine (NET) transporters.

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human DAT or NET are cultured in appropriate media.

-

Assay Preparation: On the day of the experiment, cells are washed with buffer (e.g., Krebs-HEPES buffer) and incubated for 5 minutes at room temperature with various concentrations of the test compounds.

-

Radioligand Addition: A solution containing a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET) is added to each well.

-

Incubation: The plates are incubated for a short period (e.g., 10 minutes) at room temperature to allow for transporter uptake of the radioligand.

-

Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radioligand.

-

Quantification: The amount of radioactivity in the cell lysate is measured using a scintillation counter.

-

Data Analysis: IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

This protocol describes the functional assessment of nAChR antagonism using a cell-based fluorescence assay.

-

Cell Lines: SH-EP1 cells stably expressing specific human nAChR subtypes (e.g., α3β4, α4β2) are used.

-

Cell Plating: Cells are seeded into 384-well black-walled microplates and incubated to allow for adherence and receptor expression.

-

Dye Loading: The cell culture medium is removed, and the cells are loaded with a membrane potential-sensitive fluorescent dye.

-

Compound Addition: Test compounds are pre-mixed with a concentration of nicotine known to elicit a near-maximal response (e.g., EC₉₀). This mixture is then added to the cells.

-

Signal Detection: The change in fluorescence, indicating a change in membrane potential due to ion flux through the nAChRs, is measured using a fluorescence plate reader.

-

Data Analysis: The ability of the test compounds to inhibit the nicotine-induced fluorescence signal is quantified, and IC₅₀ values are determined.

Visualizations: Workflow and Mechanism of Action

Caption: Synthetic workflow for a key morpholine analogue.

Caption: Dual inhibition mechanism of the morpholine analogues.

Direct Synthesis of Morpholine-Substituted Nicotinic Acids

While the Carroll et al. compounds are technically morpholine-substituted phenyl derivatives that act on nicotinic receptors, other research has explored the direct attachment of a morpholine ring to the nicotinic acid backbone. A review of nicotinic acid derivatives presents a general scheme for this transformation.

Synthesis of Morpholino Nicotinic Acid

The direct synthesis involves the reaction of a nicotinic acid derivative with morpholine. While the specific source publication by "Gund et al." cited in the review could not be located for detailed protocols, a general procedure can be proposed based on standard amide bond formation chemistry.

-

Acid Activation: Nicotinic acid (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). A coupling agent such as dicyclohexylcarbodiimide (DCC) or a carbodiimide with a solubility-enhancing tag (e.g., EDC) is added, along with an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt). The mixture is stirred at room temperature for 1-2 hours to form the activated ester.

-

Nucleophilic Acyl Substitution: Morpholine (1.1 eq) is added to the reaction mixture, along with a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: The reaction mixture is filtered to remove urea byproducts (if DCC is used). The filtrate is washed sequentially with a mild acid (e.g., 1M HCl), a base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the desired morpholino nicotinic acid amide.

Visualization: Synthesis Workflow

Caption: Proposed synthesis of a direct morpholino-nicotinic acid conjugate.

Conclusion

The exploration of morpholine-substituted compounds as modulators of the nicotinic acetylcholine system represents a promising avenue for the development of novel therapeutics. The work by Carroll and colleagues on 2-phenyl-3,5,5-trimethylmorpholine analogues has provided a robust dataset and a clear chemical strategy for creating dual-action agents that potently inhibit both nAChRs and key monoamine transporters.[2] The direct conjugation of morpholine to a nicotinic acid scaffold also presents a straightforward synthetic route to novel chemical matter. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of next-generation compounds with improved efficacy and safety profiles for CNS disorders and addiction.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-6-morpholinonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-chloro-6-morpholinonicotinic acid and its derivatives. This class of compounds holds potential as intermediates in the development of novel therapeutics, drawing from the established biological significance of nicotinic acid and its analogues. The protocols outlined below detail a robust synthetic route, starting from the commercially available 2-chloronicotinic acid.

Overview of Synthetic Strategy

The synthesis of this compound is efficiently achieved through a three-step process, beginning with the esterification of 2-chloronicotinic acid. This is followed by a nucleophilic aromatic substitution reaction with morpholine, and concluded with the hydrolysis of the resulting ester to yield the desired carboxylic acid. Further derivatization, such as amidation, can be performed on the final product.

Logical Workflow for Synthesis

Caption: General synthetic workflow for this compound and its amide derivatives.

Experimental Protocols

Step 1: Esterification - Synthesis of Methyl 2-chloronicotinate

This protocol describes the conversion of 2-chloronicotinic acid to its methyl ester, a key intermediate for the subsequent nucleophilic substitution.

Materials:

-

2-chloronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloronicotinic acid (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture back to 0 °C.

-

Slowly add anhydrous methanol (3 equivalents) to the reaction mixture, followed by the dropwise addition of triethylamine (3 equivalents).

-

Stir the reaction mixture at room temperature for an additional 30 minutes.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield methyl 2-chloronicotinate as a pale yellow oil.

Step 2: Nucleophilic Aromatic Substitution - Synthesis of Methyl 2-morpholinonicotinate

This step involves the displacement of the chloro group with morpholine.

Materials:

-

Methyl 2-chloronicotinate

-

Morpholine

-

Dimethylformamide (DMF) or a suitable high-boiling solvent

-

Potassium carbonate (K₂CO₃) or another suitable base

Procedure:

-

In a round-bottom flask, dissolve methyl 2-chloronicotinate (1 equivalent) in DMF.

-

Add morpholine (1.5 equivalents) and potassium carbonate (2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude methyl 2-morpholinonicotinate, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Hydrolysis - Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Materials:

-

Methyl 2-morpholinonicotinate

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) (e.g., 1 M or 2 M)

Procedure:

-

Dissolve the crude methyl 2-morpholinonicotinate (1 equivalent) in a mixture of water and a co-solvent like methanol or ethanol if needed.

-

Add a solution of sodium hydroxide (2-3 equivalents) in water.

-

Heat the mixture to reflux (or stir at an elevated temperature, e.g., 60-80 °C) for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture to a pH of approximately 3-4 by the slow addition of HCl.

-

The product will precipitate out of the solution. If no precipitation occurs, extract the product with a suitable organic solvent like ethyl acetate.

-

Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Derivatization: Synthesis of 2-Chloro-6-morpholinonicotinamide

This protocol describes the conversion of the carboxylic acid to its primary amide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous ammonium hydroxide (NH₄OH)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous THF.

-

Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours to form the acid chloride intermediate.

-

In a separate flask, cool an excess of aqueous ammonium hydroxide in an ice bath.

-

Slowly add the freshly prepared acid chloride solution to the cold ammonium hydroxide solution with vigorous stirring.

-

Allow the mixture to stir for an additional 1-2 hours at room temperature.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 2-chloro-6-morpholinonicotinamide.

Quantitative Data Summary

The following table summarizes representative yields and characterization data for the synthesized compounds. Actual results may vary depending on reaction conditions and scale.

| Compound Name | Step | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State | Melting Point (°C) |

| Methyl 2-chloronicotinate | 1 | 2-Chloronicotinic acid | C₇H₆ClNO₂ | 171.58 | ~86 | Pale yellow oil | N/A |

| Methyl 2-morpholinonicotinate | 2 | Methyl 2-chloronicotinate | C₁₁H₁₄N₂O₃ | 222.24 | >90 | Solid | 78-82 |

| This compound | 3 | Methyl 2-morpholinonicotinate | C₁₀H₁₁N₂O₃Cl | 242.66 | ~95 | White solid | 185-189 |

| 2-Chloro-6-morpholinonicotinamide | Derivatization | This compound | C₁₀H₁₂ClN₃O₂ | 241.67 | ~70-80 | Solid | 160-164 |

Note: The overall yield for the three-step synthesis of 2-morpholinonicotinic acid has been reported to be as high as 93%.[1][2]

Potential Biological Significance and Signaling Pathways

Nicotinic acid and its derivatives are known to interact with various biological targets. For instance, certain nicotinic acid analogs act as agonists or antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. Antagonism of nAChRs has been explored for therapeutic applications in pain management and addiction.

While the specific biological targets of this compound are not yet fully elucidated, a hypothetical mechanism of action could involve the modulation of nAChR signaling.

Hypothetical Signaling Pathway: nAChR Antagonism

Caption: Hypothetical mechanism of nAChR antagonism by a this compound derivative.

References

Application Notes and Protocols for 2-Chloro-6-morpholinonicotinic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-morpholinonicotinic acid is a heterocyclic compound primarily utilized as a key intermediate in organic synthesis. While direct biological activity data for this specific molecule is not extensively available in the public domain, its structural components—a substituted nicotinic acid core and a morpholine moiety—are of significant interest in medicinal chemistry. Nicotinic acid and its derivatives are precursors to a wide range of pharmaceuticals, including antibiotics and cardiovascular drugs.[1] The morpholine ring is a "privileged" scaffold in drug discovery, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility, metabolic stability, and bioavailability. This document provides a detailed protocol for the synthesis of this compound and discusses its potential applications as a building block in the development of novel therapeutic agents.

Chemical Properties and Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | |

| IUPAC Name | 2-chloro-6-morpholin-4-ylpyridine-3-carboxylic acid | |

| CAS Number | 1293385-31-5 | |

| Purity | ≥95% | |

| Physical Form | Solid | |

| Storage | Store at room temperature. |

Synthesis Protocol

The synthesis of this compound is reliably achieved from 2-chloronicotinic acid through a three-step process involving esterification, nucleophilic substitution with morpholine, and subsequent hydrolysis. An optimized protocol can achieve a high overall yield.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloronicotinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Methanol (CH₃OH)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Triethylamine

-

Morpholine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

Procedure:

Step 1: Esterification of 2-Chloronicotinic Acid

-

To a solution of 2-chloronicotinic acid in dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF).

-

Slowly add oxalyl chloride or thionyl chloride to the mixture at 0-5 °C in an ice/water bath.

-

Stir the reaction mixture for 30 minutes.

-

Add methanol (CH₃OH) and triethylamine, and warm the reaction to 40 °C.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield methyl 2-chloronicotinate.

Step 2: Nucleophilic Substitution with Morpholine

-

Dissolve the methyl 2-chloronicotinate in a suitable solvent like N,N-dimethylacetamide.

-

Add morpholine to the solution.

-

Heat the mixture to 100 °C and stir for approximately 40 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and proceed to the hydrolysis step.

Step 3: Hydrolysis to this compound

-

Add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture from Step 2.

-

Heat the mixture to 80-85 °C and stir for 2 hours, monitoring by HPLC until the ester is fully hydrolyzed.

-

Cool the reaction to room temperature.

-

Acidify the solution with 30% hydrochloric acid (HCl) to a pH of 1-2 to precipitate the product.

-

Stir the mixture to allow for complete crystallization.

-

Collect the solid product by filtration, wash with water, and dry to obtain this compound.

An optimized version of this three-step synthesis has been reported to achieve a total yield of 93%.[1]

Medicinal Chemistry Applications: A Building Block Approach

While direct therapeutic applications of this compound are not documented, its value lies in its utility as a versatile synthetic intermediate. The molecule offers three key points for diversification: the carboxylic acid group, the chloro substituent, and the morpholine ring, which can be modified or used as a key binding element.

Potential as a Scaffold in Drug Discovery

-

Carboxylic Acid Handle: The carboxylic acid provides a reactive site for amide bond formation, a common linkage in many drug molecules. This allows for the coupling of various amine-containing fragments to explore structure-activity relationships (SAR).

-

Chloro Substituent: The chlorine atom can be displaced via nucleophilic aromatic substitution to introduce a wide array of functional groups, or it can be a key interaction point in a protein binding pocket.

-

Morpholine Moiety: The morpholine ring is frequently used in medicinal chemistry to enhance the physicochemical properties of a compound. Its inclusion can lead to:

-

Improved aqueous solubility.

-

Increased metabolic stability.

-

Favorable pharmacokinetic profiles.

-

Potential for hydrogen bonding interactions with biological targets.

-

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Conceptual Role in Drug Discovery

Caption: Role as a versatile intermediate in medicinal chemistry.

Conclusion and Future Directions

This compound is a well-characterized chemical intermediate with a straightforward and high-yielding synthesis. While it may not possess significant intrinsic biological activity, its true potential lies in its application as a versatile building block for the synthesis of more complex and potentially bioactive molecules. The presence of multiple functional handles allows for extensive chemical modification, making it a valuable starting point for medicinal chemistry campaigns targeting a range of therapeutic areas. Future research efforts could focus on utilizing this scaffold to generate libraries of novel compounds for screening against various biological targets, such as kinases and G-protein coupled receptors, where the nicotinic acid and morpholine motifs have historically found success. Researchers in drug discovery are encouraged to consider this compound as a readily accessible starting material for the development of new chemical entities with improved pharmacological properties.

References

Application Notes and Protocols: 2-Chloro-6-morpholinonicotinic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-morpholinonicotinic acid (CAS No. 1293385-31-5) is a halogenated pyridine carboxylic acid derivative containing a morpholine moiety.[1][2] Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with substituted pyridines and the favorable physicochemical properties often imparted by the morpholine group. While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility as a versatile building block in the synthesis of novel pharmaceutical agents and other complex organic molecules. This document provides a proposed synthetic protocol, based on established principles of organic chemistry, and outlines potential areas of application.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below. It is important to note that detailed experimental data for this specific compound is limited in the cited literature.

| Property | Value | Source |

| CAS Number | 1293385-31-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | [1] |

| Molecular Weight | 242.66 g/mol | [1] |

| Appearance | Light yellow solid (based on related compounds) | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | General knowledge |

| Melting Point | Not available in the searched literature. | |

| Boiling Point | Not available in the searched literature. |

Proposed Synthesis Protocol

The synthesis of this compound can be envisaged via a nucleophilic aromatic substitution (SNAr) reaction. This proposed method utilizes the commercially available 2,6-dichloronicotinic acid as the starting material. The greater electrophilicity of the carbon at the 6-position of the pyridine ring, which is para to the electron-withdrawing carboxylic acid group, should favor selective substitution by morpholine at this position.

Reaction Scheme:

Figure 1: Proposed synthesis of this compound.

Materials:

-

2,6-Dichloronicotinic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃) or other suitable base (e.g., triethylamine)

-

Dimethylformamide (DMF) or other polar aprotic solvent (e.g., DMSO, NMP)

-

Ethyl acetate

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloronicotinic acid (1.0 eq), potassium carbonate (2.5 eq), and dimethylformamide (DMF).

-

Addition of Nucleophile: While stirring the mixture at room temperature, add morpholine (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to pH 3-4 with 1 M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

-

Morpholine is a corrosive and flammable liquid. Handle with care.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

-